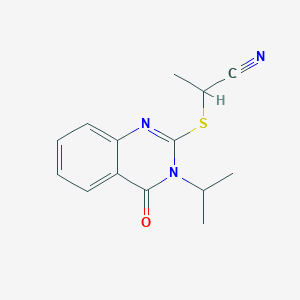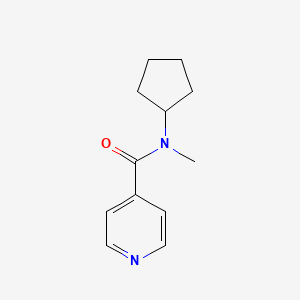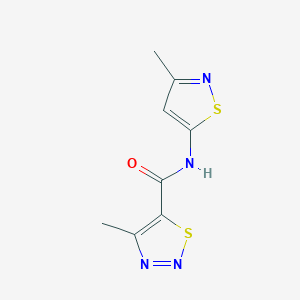
4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTTC and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MTTC is not fully understood. However, it has been proposed that MTTC exerts its antitumor activity by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. MTTC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MTTC has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MTTC inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MTTC has also been shown to inhibit the activity of COX-2 and reduce the production of inflammatory mediators. In vivo studies have shown that MTTC exhibits analgesic and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
MTTC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. It exhibits potent antitumor activity against various cancer cell lines and has been shown to have anti-inflammatory and analgesic properties. However, there are also some limitations associated with MTTC. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate the mechanism of action of MTTC and its potential side effects.
Future Directions
There are several future directions for the research on MTTC. One potential direction is to further investigate the mechanism of action of MTTC and its potential side effects. Another direction is to explore the potential applications of MTTC in other fields, such as material science and agriculture. Additionally, the synthesis of novel derivatives of MTTC with improved properties can be explored. Overall, the research on MTTC has significant potential for the development of new drugs and materials with interesting properties.
Synthesis Methods
The synthesis of MTTC involves the reaction of 3-methyl-1,2-thiazole-5-carboxylic acid with thionyl chloride to form 3-methyl-1,2-thiazol-5-yl chloride. This intermediate is then reacted with 4-methyl-1,2,4-thiadiazole-5-carboxamide in the presence of a base to yield MTTC. The synthesis of MTTC is a straightforward process, and the compound can be obtained in good yields.
Scientific Research Applications
MTTC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, MTTC has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to have anti-inflammatory and analgesic properties. In material science, MTTC has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In agriculture, MTTC has been used as a plant growth regulator to enhance crop yield and quality.
Properties
IUPAC Name |
4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS2/c1-4-3-6(14-11-4)9-8(13)7-5(2)10-12-15-7/h3H,1-2H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDPMBUCOJENFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=C(N=NS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
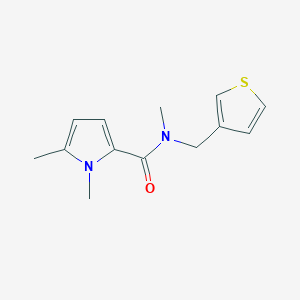
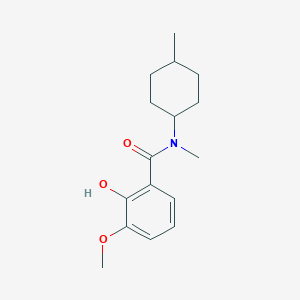
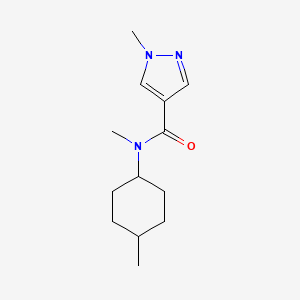
![3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7504486.png)

![[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504492.png)
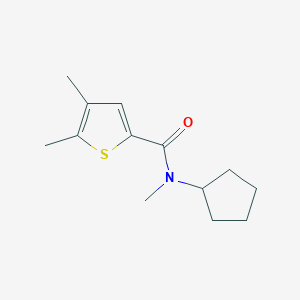
![2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7504505.png)
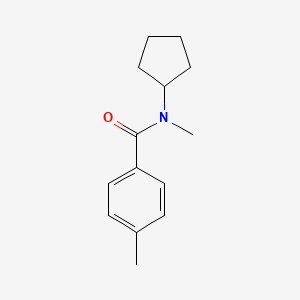

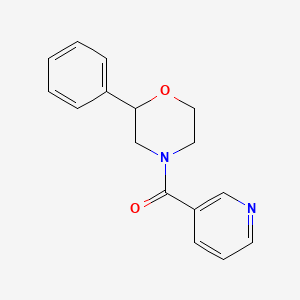
![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7504535.png)
